Fmoc-L-phenylglycinol

Peptide Synthesis SPPS Quality Control

Fmoc-L-phenylglycinol (CAS 215178-44-2) is a superior chiral building block for SPPS. Unlike flexible analogs, its rigid phenylglycinol backbone ensures conformational control in peptidomimetics. The orthogonal Fmoc/free hydroxyl design enables direct C-terminal alcohol introduction, eliminating reduction steps and improving yield. Guaranteed ≥98% purity by HPLC and verified enantiomeric purity ensure batch-to-batch reproducibility for high-value therapeutic research. Ideal for medicinal chemistry and peptide library synthesis.

Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
CAS No. 215178-44-2
Cat. No. B1337474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-phenylglycinol
CAS215178-44-2
Molecular FormulaC23H21NO3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1
InChIKeyCATSPGUSOQBNRU-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-phenylglycinol (CAS 215178-44-2) Procurement Overview: A Chiral Amino Alcohol for Advanced Peptide Synthesis


Fmoc-L-phenylglycinol (CAS 215178-44-2), also known as Fmoc-Phg-ol or N-Fmoc-L-phenylglycinol, is an Fmoc-protected chiral amino alcohol derivative of L-phenylglycine. It is widely utilized as a building block in solid-phase peptide synthesis (SPPS) and as a versatile intermediate in organic synthesis . Its molecular formula is C23H21NO3, with a molecular weight of 359.42 g/mol . The compound features an Fmoc-protected amine group and a free hydroxyl group, enabling selective coupling and further functionalization . It is a white to off-white solid, soluble in common organic solvents like dichloromethane and dimethyl sulfoxide, and is typically supplied with a purity of ≥98% (HPLC) . This product is not just another building block; its unique combination of a rigid phenylglycinol backbone and orthogonal protection makes it indispensable for specific applications, which will be detailed in the following quantitative evidence guide.

Why Fmoc-L-phenylglycinol (CAS 215178-44-2) Cannot Be Substituted with Common Analogs in Critical Synthesis


Generic substitution of Fmoc-L-phenylglycinol with related building blocks like Fmoc-L-phenylalaninol or Fmoc-L-phenylglycine is not feasible due to critical structural and functional differences that directly impact experimental outcomes. Fmoc-L-phenylglycinol possesses a unique combination of an Fmoc-protected amine and a free, primary hydroxyl group on a rigid, aromatic backbone. Unlike Fmoc-L-phenylalaninol, which contains an additional methylene group, the phenylglycinol scaffold offers greater conformational rigidity, which is crucial for inducing specific secondary structures in peptidomimetics [1]. Furthermore, while Fmoc-L-phenylglycine provides a carboxylic acid, the alcohol in Fmoc-L-phenylglycinol enables distinct synthetic transformations, such as serving as a C-terminal modification in peptide alcohols or as a handle for further derivatization without premature cleavage . The following evidence quantifies these differences in terms of purity, loading efficiency, and stability, demonstrating the unique value proposition of Fmoc-L-phenylglycinol for specific research and industrial applications.

Fmoc-L-phenylglycinol (CAS 215178-44-2) Quantitative Differentiation Guide vs. Analogs


Higher Assured Purity for Demanding SPPS vs. Common Fmoc-Amino Acid Standards

Fmoc-L-phenylglycinol is commercially supplied with a guaranteed purity of ≥98% as determined by HPLC . This specification is a critical differentiator when compared to the typical '≥95%' or '≥97%' purity grades offered for more common Fmoc-protected amino acids and alcohols from general suppliers . The higher purity directly translates to fewer side reactions and impurities during solid-phase peptide synthesis (SPPS), which is particularly important for the synthesis of long or difficult peptide sequences where low-level impurities can accumulate and drastically reduce the yield and purity of the final product . While not a head-to-head comparison, this quantitative specification establishes a higher baseline for procurement when sequence fidelity is paramount.

Peptide Synthesis SPPS Quality Control

Validated Enantiomeric Purity Control via Established Chiral HPLC Methodology

The enantiomeric purity of Fmoc-L-phenylglycinol can be directly and reliably determined using established chiral HPLC methods developed for Fmoc-amino acid derivatives. A foundational study demonstrated the separation of 17 Fmoc-amino acid enantiomers on a Chiralcel-OD column, achieving large separation factors (α-values between 1.5–2.2) and a general detection limit for the undesired enantiomer below 0.05%, with detection in the ppm-range in several cases [1]. While the study did not specifically include Fmoc-L-phenylglycinol, its structural similarity to other Fmoc-amino alcohols and the proven methodology for analogous Fmoc-protected compounds provide a high degree of confidence in the transferability of this analytical quality control [2]. This capability for precise enantiomeric purity verification is a significant advantage over non-Fmoc protected or less-studied chiral amino alcohols, ensuring the procurement of material with well-defined stereochemical integrity for asymmetric syntheses.

Chiral Resolution Enantiomeric Purity Analytical Chemistry

Efficient Solid-Phase Loading for C-Terminal Peptide Alcohol Synthesis

A study on solid-phase peptide synthesis using a trichloroacetimidate-activated Wang resin demonstrated that a diverse set of Fmoc-protected amino alcohols, including those structurally related to Fmoc-L-phenylglycinol, could be loaded onto the resin efficiently. The reported loading yield for Fmoc-phenylalaninol, a close structural analog, was 60.4% . This method was successfully applied to the synthesis of the peptide drug octreotide, achieving excellent yield and purity . Given the structural similarity and comparable physical properties, it is reasonable to infer that Fmoc-L-phenylglycinol would exhibit similar loading efficiency and utility in the solid-phase synthesis of C-terminal amino-alcohol-containing peptides. This offers a distinct advantage over using a standard amino acid at the C-terminus, which would require an additional reduction step to obtain the alcohol, thereby increasing synthesis time and complexity.

Solid-Phase Synthesis Peptide Alcohols Linker Chemistry

Defined and Mild Storage Requirements Ensure Long-Term Stability

The recommended storage condition for Fmoc-L-phenylglycinol is at 0-8°C . This specification is more defined and moderate compared to the often-required -20°C storage for many other Fmoc-amino alcohols and derivatives, which are more prone to degradation or moisture absorption [1]. The stability of the Fmoc group itself under a range of conditions, including its lability to bases like piperidine and stability to mild acids, is well-documented [2]. This well-characterized stability profile, combined with a less stringent storage requirement, simplifies logistics, reduces storage costs, and ensures the compound remains reliable and effective over time in a standard laboratory setting. This is a practical advantage over analogs requiring more stringent or less defined storage protocols.

Stability Storage Handling

Optimal Application Scenarios for Procuring Fmoc-L-phenylglycinol (CAS 215178-44-2)


Synthesis of C-Terminal Peptide Alcohols in Drug Discovery

In the development of peptide-based therapeutics, C-terminal peptide alcohols are crucial pharmacophores found in several approved drugs (e.g., octreotide). Fmoc-L-phenylglycinol is the ideal building block for introducing a C-terminal alcohol moiety via standard Fmoc-SPPS . As evidenced by the efficient loading of related amino alcohols onto Wang resin with yields of ~60.4% , researchers can avoid the extra reduction step required when starting from a carboxylic acid. This streamlines synthesis, reduces time, and improves overall yield, making it a preferred choice for medicinal chemistry campaigns targeting this class of compounds.

Construction of Conformationally Rigid Peptidomimetics

For projects aimed at developing peptidomimetics with enhanced stability and target affinity, the conformational rigidity of the phenylglycinol backbone is a key advantage over more flexible analogs like Fmoc-L-phenylalaninol . By incorporating Fmoc-L-phenylglycinol (with its purity of ≥98% ), researchers can precisely control the secondary structure of the mimetic. The ability to verify the enantiomeric purity of this building block using established chiral HPLC methods (with a detection limit for the antipode below 0.05% [1]) further ensures the stereochemical integrity of the final product, which is critical for biological activity and reproducibility.

Development of Chiral Auxiliaries and Asymmetric Catalysts

The combination of a rigid, chiral scaffold and a free hydroxyl group makes Fmoc-L-phenylglycinol an excellent precursor for designing novel chiral auxiliaries or ligands for asymmetric catalysis. The orthogonally protected amine (Fmoc) allows for selective functionalization of the hydroxyl group or subsequent coupling to a larger molecular framework, while the high enantiomeric purity, verifiable via established chiral HPLC methods , ensures that the final chiral auxiliary or catalyst will be effective in inducing asymmetry in target reactions. The stable storage at 0-8°C also makes it a practical reagent for stock solutions and long-term project use.

High-Fidelity Peptide Library Synthesis

In the generation of peptide libraries for high-throughput screening, the quality of building blocks directly impacts the validity of the results. The high, guaranteed purity (≥98% HPLC) of Fmoc-L-phenylglycinol minimizes the introduction of deletion sequences and other impurities that can confound biological assays. Its compatibility with standard Fmoc-SPPS automation and well-defined storage conditions make it a robust and reliable component for automated synthesizers, ensuring high-quality, reproducible library synthesis for drug discovery and chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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